Thiazolidine

Catalog No.
S560083
CAS No.
504-78-9
M.F
C3H7NS
M. Wt
89.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiazolidine

CAS Number

504-78-9

Product Name

Thiazolidine

IUPAC Name

1,3-thiazolidine

Molecular Formula

C3H7NS

Molecular Weight

89.16 g/mol

InChI

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2

InChI Key

OGYGFUAIIOPWQD-UHFFFAOYSA-N

SMILES

C1CSCN1

Synonyms

1,3-Thiazolidine; 1-Thia-3-azacyclopentane; Tetrahydrothiazole; Tetrahydro-thiazole

Canonical SMILES

C1CSCN1

Medicinal Chemistry:

Thiazolidine, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a crucial building block in medicinal chemistry. Its versatility stems from its ability to be readily modified, leading to diverse biological activities [].

  • Treatment of Type 2 Diabetes

    Notably, thiazolidinediones (TZDs), which incorporate a carbonyl group attached to the thiazolidine ring, are a class of drugs used to manage type 2 diabetes. They work by improving insulin sensitivity and lowering blood sugar levels [].

  • Other Potential Therapeutic Applications

    Beyond diabetes, research suggests that thiazolidine derivatives hold promise for treating various conditions, including cancer, neurodegenerative diseases, and infectious diseases []. For instance, studies have explored their potential as anti-tumor agents, antiviral agents, and anti-inflammatory agents, although further investigation is needed to establish their efficacy and safety in humans [, ].

Organic Chemistry:

Thiazolidine also finds applications in organic chemistry as a valuable synthetic intermediate. Its unique ring structure allows for diverse chemical transformations, enabling the synthesis of complex molecules with potential applications in various fields [].

  • Catalyst-free conjugation

    Recent research has demonstrated the use of thiazolidine-based linkers to conjugate peptides and proteins to cell surfaces without requiring catalysts. This approach has potential applications in targeted drug delivery and cell engineering [].

  • Reversible modifications

    The reversible nature of thiazolidine linkages holds promise for developing platforms for controlled drug release and dynamic cell surface engineering [].

  • Origin: Thiazolidine can be synthesized through the condensation reaction between cysteamine (a naturally occurring aminothiol) and formaldehyde [].
  • Significance: While thiazolidine itself has limited applications, it serves as a building block for the synthesis of various important compounds, including:
    • Thioproline (a derivative containing a carboxylic acid group) [].
    • Penicillin and related antibiotics (although the structure differs slightly from the core thiazolidine ring) [].

Molecular Structure Analysis

  • Key features: The thiazolidine molecule consists of a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom. The nitrogen atom sits at the first position (N-1) and the sulfur atom at the third position (C-3) of the ring, linked by a single bond to each other (C-1-N and C-3-S). The remaining two carbon atoms (C-2 and C-4) complete the ring structure with single bonds [].
  • Notable aspects: The presence of both a nitrogen and a sulfur atom differentiates thiazolidine from its close relative, oxazolidine, which has an oxygen atom instead of sulfur in the ring.

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, thiazolidine can be synthesized through the condensation reaction between cysteamine and formaldehyde [].
H2NCH2CH2SH + CH2O -> C3H7NS + H2O  (Equation 1)
  • Other relevant reactions: Due to the presence of the amine group, thiazolidine can potentially undergo further reactions like acylation or alkylation. However, specific details require further research.

Physical And Chemical Properties Analysis

  • Melting point: No data readily available on the melting point of thiazolidine.
  • Boiling point: Reported boiling point is around 72-75°C at 25mmHg [].
  • Solubility: Information on solubility is limited, but it is expected to be soluble in water due to the presence of the polar amine group.
  • Stability: Thiazolidine is reported to be labile (unstable) in aqueous solutions due to the reversibility of the condensation reaction used in its synthesis [].

Not applicable for thiazolidine itself. However, derivatives like thiazolidinediones (TZDs) act as PPARγ agonists, influencing gene expression in fat cell metabolism [].

XLogP3

0.3

UNII

I320806BKW

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 2 notifications to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

504-78-9

Wikipedia

Thiazolidine

Dates

Modify: 2023-08-15

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